Creatine

sports nutrition muscle creatine loading ergogenic aid efficacy

Creatine (N-(aminoiminomethyl)-N-methyl glycine; CAS 57-00-1) is a naturally occurring nitrogenous compound that serves as a high-energy phosphate reservoir in skeletal muscle, with approximately 95% of total body stores located in muscle tissue. The most extensively studied form—creatine monohydrate (CrM)—is recognized as the reference standard against which all alternative creatine formulations must be benchmarked.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 57-00-1
Cat. No. B1669601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreatine
CAS57-00-1
SynonymsCreatine;  NSC 8752;  NSC-8752;  NSC8752
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=N)N
InChIInChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)
InChIKeyCVSVTCORWBXHQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water, insoluble in ether
Slightly soluble in ether and ethanol
In water, 1.33X10+4 mg/L at 18 °C
13.3 mg/mL at 18 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Creatine (CAS 57-00-1) Procurement Guide: Baseline Identity and Comparator Landscape for Scientific Selection


Creatine (N-(aminoiminomethyl)-N-methyl glycine; CAS 57-00-1) is a naturally occurring nitrogenous compound that serves as a high-energy phosphate reservoir in skeletal muscle, with approximately 95% of total body stores located in muscle tissue [1]. The most extensively studied form—creatine monohydrate (CrM)—is recognized as the reference standard against which all alternative creatine formulations must be benchmarked [2]. Key comparators that have entered the marketplace with claims of superior bioavailability or efficacy include creatine ethyl ester (CEE), buffered creatine (Kre-Alkalyn®), creatine hydrochloride (HCl), and creatine nitrate. A 2022 systematic review identified 16 alternative creatine forms on the market, yet only six (magnesium-creatine chelate, creatine citrate, creatine malate, CEE, creatine nitrate, and creatine pyruvate) had any published clinical trial data, and of those, only three studies directly compared the alternative form head-to-head against CrM [3][4].

Why Creatine Form Substitution Is Not Chemically or Physiologically Equivalent


Despite sharing the creatine moiety, alternative creatine forms differ profoundly in their physicochemical stability, degradation kinetics under physiological conditions, and ability to elevate intramuscular creatine stores. Creatine monohydrate is zwitterionic, stable across gastrointestinal pH ranges, and demonstrates near-complete oral bioavailability with approximately 99% of an ingested dose either taken up by muscle tissue or excreted in urine [1]. In contrast, creatine ethyl ester undergoes rapid non-enzymatic cyclization to the inactive metabolite creatinine at physiological pH, with the transformation becoming nearly instantaneous as pH approaches 7.4 [2]. Buffered creatine products (Kre-Alkalyn®) rely on alkaline pH (pH 12–14) to theoretically prevent gastric degradation, yet randomized controlled trials have failed to demonstrate superior muscle creatine loading compared to CrM even at equivalent doses [3]. Creatine HCl exhibits approximately 41-fold greater aqueous solubility than CrM, but heightened solubility outside the body does not translate into greater creatine transporter (SLC6A8)-mediated tissue uptake because intestinal absorption is not solubility-limited at standard oral doses [4]. These mechanistic divergences mean that form substitution without verification of bioequivalence carries a material risk of delivering reduced ergogenic effect, as quantified in the evidence below.

Creatine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Muscle Creatine Content Augmentation: Creatine Monohydrate vs. Buffered Creatine (Kre-Alkalyn®) in Resistance-Trained Individuals

In a double-blind, randomized controlled trial (n=36 resistance-trained participants), creatine monohydrate (CrM) at standard loading (4×5 g/d for 7 days) and maintenance (5 g/d for 21 days) doses increased vastus lateralis muscle free creatine content by 22.3 ± 21.0 mmol/kg dry weight (DW) at day 28, representing a 50.4 ± 45% increase from baseline. In contrast, the manufacturer-recommended low dose of buffered creatine (KA-L, 1.5 g/d for 28 days) produced only a 4.7 ± 27.0 mmol/kg DW increase (11.9 ± 40% from baseline). Pairwise comparison between CrM and KA-L groups trended toward significance in favor of CrM (CrM 11.2 ± 4.3 vs. KA-L −1.1 ± 4.3 mmol/kg DW at day 7, p = 0.053; mean ± SEM) [1]. No significant group differences were observed in body composition, 1RM strength, or Wingate anaerobic capacity, confirming that the buffered form conferred no performance advantage despite marketing claims [1].

sports nutrition muscle creatine loading ergogenic aid efficacy

Physiological Stability and Degradation Kinetics: Creatine Monohydrate vs. Creatine Ethyl Ester Under Simulated In Vivo Conditions

Creatine ethyl ester (CEE) was synthesized as a putative prodrug to enhance lipophilicity and membrane permeability. However, 1H NMR kinetic analysis demonstrates that CEE undergoes rapid non-enzymatic cyclization to creatinine—a metabolically inactive waste product—under mild aqueous conditions, with the rate of degradation increasing logarithmically with pH. At pH 7.4 (physiological blood pH), this conversion becomes nearly instantaneous [1]. Even under strongly acidic conditions (pH 1.0, simulating gastric fluid), the half-life is 570 hours, but above pH 8.0 the half-life collapses to approximately 23 seconds [2]. In a 7-week double-blind RCT (n=30 non-resistance-trained males), CEE supplementation (0.30 g/kg FFM loading; 0.075 g/kg FFM maintenance) resulted in significantly higher serum creatinine levels compared to both placebo (p=0.001) and CrM (p=0.001), while serum creatine concentrations were significantly lower in CEE vs. CrM (p=0.005), indicating extensive pre-systemic degradation [3]. Total muscle creatine content was significantly elevated in CrM vs. placebo (p=0.026), but CEE did not outperform CrM on any body composition, strength, or power outcome [3].

pharmacokinetics prodrug stability creatinine conversion

Cost Efficiency per Bioavailable Gram: Creatine Monohydrate vs. All Alternative Creatine Forms on the US Market

A 2022 market analysis of 175 creatine supplement products sold on Amazon.com quantified the mean price per gram for products containing exclusively creatine monohydrate versus those containing only alternative creatine forms. Products containing only CrM (n=91) had a mean price of $0.12 ± 0.08 per gram, whereas products containing only alternative forms (n=32) averaged $0.26 ± 0.17 per gram—a 2.2-fold cost premium [1]. The same study classified approximately 88% of alternative creatine products as having limited to no scientific evidence supporting bioavailability, efficacy, or safety [1]. A separate systematic review confirmed that CrM is the lowest-cost form of creatine on the market while simultaneously being the only form with substantial evidence for efficacy and safety [2]. When normalized to bioavailable creatine delivered to muscle—given that forms such as CEE degrade to creatinine before absorption—the effective cost differential becomes even more extreme.

procurement economics cost-effectiveness supplement formulation

Regulatory and Safety Recognition: Creatine Monohydrate as the Sole Form with Multi-Jurisdictional Regulatory Approval

Creatine monohydrate is the only form of creatine that has received formal regulatory recognition across major global markets. In the United States, CrM has been determined Generally Recognized As Safe (GRAS) by the FDA for use in dietary supplements, with the FDA issuing a 'no questions' letter regarding AlzChem's GRAS notification for Creapure® creatine monohydrate [1]. The European Food Safety Authority (EFSA) has similarly approved CrM for use in food supplements and has authorized health claims linking CrM consumption to increased physical performance in short-term, high-intensity, repeated exercise bouts [2]. In contrast, no alternative creatine form—including creatine ethyl ester, buffered creatine, creatine HCl, or creatine nitrate—has independently obtained GRAS determination or EFSA approval as a novel food ingredient [3]. The International Society of Sports Nutrition (ISSN) position stand explicitly states that 'no other purported form of creatine has been shown to be a more effective source of creatine than CrM' [3].

regulatory compliance GRAS determination dietary supplement safety

Intramuscular Creatine Loading Kinetics: Quantified Muscle Saturation Benchmarks for Creatine Monohydrate

Classic human metabolic studies have established the quantitative benchmarks for CrM-mediated muscle creatine loading that serve as the evidentiary standard against which all alternative forms must be compared. Ingestion of CrM at 20 g/day for 5–6 days increased total muscle creatine concentration by approximately 25 mmol/kg dry mass, with approximately 30% of this increase in the phosphorylated form as phosphocreatine [1]. A 4×5 g/day loading protocol for 6 days increased muscle free creatine content by 33%, while a low-dose protocol of 3 g/day for 35 days produced a gradual 16.7% increase in muscle creatine content [2]. The plasma creatine threshold required for optimal tissue uptake was established at >500 µmol/L, achieved by a single 5 g oral dose of CrM which elevates plasma creatine to approximately 800 µmol/L within 1 hour [2]. In young subjects, short-term CrM supplementation (20 g/day × 5 days) increased muscle phosphocreatine by 35%, while elderly subjects showed only a 7% increase (young: 27.6 ± 0.5 vs. old: 25.7 ± 0.8 mmol/kg wet weight, p=0.02), demonstrating age-dependent responsiveness [3]. No alternative creatine form has published data demonstrating superior or even equivalent muscle creatine loading to these CrM benchmarks in peer-reviewed human studies [4].

muscle creatine saturation loading protocol phosphocreatine pool

Aqueous Solubility vs. Functional Bioequivalence: Creatine Monohydrate and the Solubility Fallacy

Alternative creatine forms are frequently marketed on the basis of superior aqueous solubility. Creatine HCl exhibits approximately 41-fold greater water solubility than CrM, while creatine nitrate is reported to be approximately 10 times more soluble (~50 g/L vs. ~14 g/L for CrM at room temperature) [1][2]. However, the critical scientific distinction is that creatine absorption from the gastrointestinal tract is mediated by the saturable creatine transporter SLC6A8 (CRT), not by passive diffusion proportional to aqueous solubility [3]. The rate-limiting step for muscle creatine uptake is transporter saturation kinetics, not dissolution rate. A single 5 g oral dose of CrM already elevates plasma creatine to approximately 800 µmol/L—well above the ~500 µmol/L threshold required to saturate tissue uptake [3]. Because CrM achieves transporter saturation at standard doses, increasing solubility does not enhance the rate or extent of muscle creatine accumulation. No peer-reviewed published study has demonstrated that creatine HCl, creatine nitrate, or any other high-solubility creatine salt produces greater muscle creatine retention than CrM when matched for creatine content [4].

solubility bioavailability intestinal absorption creatine transporter

Creatine (CAS 57-00-1) Evidence-Backed Application Scenarios for Research and Industrial Procurement


Sports Nutrition Product Formulation Requiring Regulatory-Compliant, Evidence-Supported Creatine Source

For manufacturers developing creatine-containing dietary supplements for multi-jurisdictional distribution (US, EU, and other regulated markets), creatine monohydrate—specifically Creapure®-grade material with ≥99.9% purity verified by HPLC [1]—is the only form with FDA GRAS determination and EFSA-approved health claims linking daily consumption to increased physical performance during short-term, high-intensity repeated exercise . Alternative forms lack independent regulatory recognition and would require costly, time-intensive novel food applications or face market access barriers. The systematic review by Fazio et al. confirms that CrM is the lowest-cost form while being the most extensively studied, with 88% of alternative creatine products classified as having limited to no scientific evidence for bioavailability, efficacy, and safety .

Clinical Research on Creatine-Mediated Muscle Bioenergetics Requiring Quantitatively Validated Intramuscular Loading

Investigators designing randomized controlled trials to study creatine's effects on muscle phosphocreatine kinetics, ATP resynthesis, or neuromuscular performance should use CrM as the intervention because it is the only form with published, replicated human muscle biopsy data establishing quantitative loading benchmarks. A 4×5 g/day loading protocol for 6 days produces a 33% increase in muscle free creatine content, while 3 g/day for 35 days yields a 16.7% gradual increase [1]. These data, reported by Hultman and colleagues and replicated across multiple independent laboratories, provide the dose-response framework essential for power calculations and protocol design. Alternative forms lack comparable muscle-level pharmacokinetic data, making them unsuitable as interventions in mechanistic studies where tissue creatine loading must be quantitatively confirmed .

Cost-Sensitive Bulk Procurement for Large-Scale Supplement Manufacturing

For industrial purchasers procuring creatine at metric-ton scale, CrM delivers a mean market price of $0.12 ± 0.08 per gram versus $0.26 ± 0.17 for alternative forms—a 2.2-fold cost differential [1]. When further normalized to bioavailable creatine delivered to target tissue (accounting for the near-complete pre-systemic degradation of forms such as creatine ethyl ester to inactive creatinine and the failure of buffered creatine to demonstrate superior muscle loading ), the effective cost advantage of CrM widens substantially. The ISSN position stand and the 2022 critical review in Nutrients both conclude that no alternative form has been shown to be more effective than CrM as a creatine source, meaning the price premium for alternative forms represents cost without commensurate value .

Vegan and Vegetarian Populations Requiring Creatine Repletion with Documented Muscle Uptake

Vegans and vegetarians typically have lower baseline intramuscular creatine stores due to absent dietary creatine intake from meat and fish, making them a population with high potential for creatine supplementation benefits. A 2025 randomized, double-blind, placebo-controlled trial in healthy vegans and vegetarians demonstrated that 7 days of CrM supplementation (0.3 g/kg/day) increased muscle creatine by 18.8 ± 13.1 mmol/kg (p < 0.05) and total muscle creatine (TCr) by 30.8 ± 21.2 mmol/kg (p < 0.01) versus non-significant changes in placebo [1]. Lean body mass increased by 1.15 ± 0.94 kg (p < 0.05) in the CrM group. This study provides the first direct muscle-level evidence of CrM efficacy specifically in vegan/vegetarian populations and establishes quantitative benchmarks for this demographic that no alternative creatine form has matched in published research.

Technical Documentation Hub

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